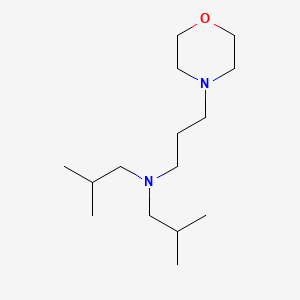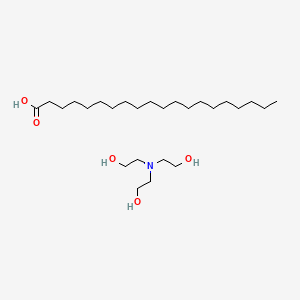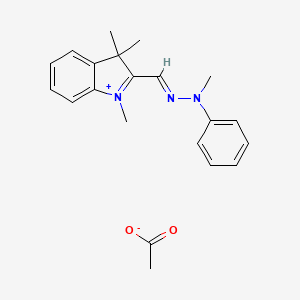
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate is a chemical compound with the molecular formula C14H6KNO7S It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains both nitro and sulfonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate typically involves the nitration of anthracene derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. The process can be summarized as follows:
Nitration: Anthracene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated anthracene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid derivative is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonate group enhances solubility and facilitates binding to specific sites. The compound’s effects are mediated through pathways involving electron transfer and covalent modification of target molecules.
類似化合物との比較
Similar Compounds
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate: Lacks the nitro group, making it less reactive in redox reactions.
Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate: Contains hydroxyl groups, which alter its chemical properties and reactivity.
N-(9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acetamide: Contains an acetamide group, which affects its solubility and biological activity.
Uniqueness
Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate is unique due to the presence of both nitro and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly useful in applications requiring specific redox behavior and water solubility.
特性
CAS番号 |
93804-31-0 |
|---|---|
分子式 |
C14H6KNO7S |
分子量 |
371.36 g/mol |
IUPAC名 |
potassium;5-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.K/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChIキー |
ZAFSYIDAMNIOID-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)







![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)



